REACTION_CXSMILES
|
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]([Cl:18])[CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>C(Cl)CCl>[ClH:18].[Cl:18][C:13]1[CH:12]=[CH:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[N:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)Cl
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with ether (10 mL) for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in MeOH (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting light brown solid is used in the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.ClC1=NC=2CCNCC2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |